molecular formula C13H9BrClFOZn B14880178 2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide

2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14880178
M. Wt: 380.9 g/mol
InChI Key: CDWTYSWPZHWTNB-UHFFFAOYSA-M
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Description

2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenyl bromide+Zn2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide\text{2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylzinc bromide} 2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenyl bromide+Zn→2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The phenylzinc bromide moiety can be substituted with various electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

    Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.

Scientific Research Applications

2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of drug candidates through the synthesis of bioactive compounds.

    Industry: Applied in the production of fine chemicals and materials science for creating advanced materials.

Mechanism of Action

The mechanism of action of 2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex. The general steps are:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organozinc reagent.

    Transmetalation: The organozinc transfers its organic group to the palladium.

    Reductive Elimination: The palladium catalyst forms a new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 2-[(3’-Bromo-2’-fluorophenoxy)methyl]phenylzinc bromide
  • 2-[(3’-Chloro-2’-bromophenoxy)methyl]phenylzinc bromide

Uniqueness

2-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of both chloro and fluoro substituents on the phenoxy group. These substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

CDWTYSWPZHWTNB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C(=CC=C2)Cl)F.[Zn+]Br

Origin of Product

United States

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